molecular formula C36H55N3O4S B12411067 ATRA-biotin

ATRA-biotin

Cat. No.: B12411067
M. Wt: 625.9 g/mol
InChI Key: KZTFBAYGLRMTER-WMZLAOOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATRA-biotin is a biotin-conjugated form of all-trans retinoic acid. All-trans retinoic acid is the most relevant and functionally active metabolite of Vitamin-A. This compound is utilized for tracking all-trans retinoic acid within cells or specific tissues . This compound combines the biological activity of all-trans retinoic acid with the biotin’s ability to bind to avidin or streptavidin, facilitating its detection and purification in various biological assays.

Preparation Methods

The synthesis of ATRA-biotin involves the conjugation of all-trans retinoic acid with biotin. The process typically includes the activation of the carboxyl group of all-trans retinoic acid, followed by its reaction with a biotin derivative. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of an amide bond between all-trans retinoic acid and biotin

Chemical Reactions Analysis

ATRA-biotin undergoes various chemical reactions, primarily driven by the functional groups present in all-trans retinoic acid and biotin. Some common reactions include:

Scientific Research Applications

ATRA-biotin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ATRA-biotin is primarily attributed to the biological activity of all-trans retinoic acid. All-trans retinoic acid exerts its effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding leads to the activation of retinoic acid response elements (RAREs) in the promoter regions of target genes, resulting in the regulation of gene expression . The biotin moiety in this compound facilitates its detection and purification by binding to avidin or streptavidin, which are commonly used in various biochemical assays .

Comparison with Similar Compounds

ATRA-biotin is unique due to its combination of all-trans retinoic acid and biotin, which allows for both biological activity and ease of detection. Similar compounds include:

This compound stands out due to its dual functionality, making it a valuable tool in both biological research and therapeutic studies.

Properties

Molecular Formula

C36H55N3O4S

Molecular Weight

625.9 g/mol

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

InChI

InChI=1S/C36H55N3O4S/c1-26(19-20-29-28(3)16-13-21-36(29,4)5)14-12-15-27(2)24-33(41)43-23-11-7-6-10-22-37-32(40)18-9-8-17-31-34-30(25-44-31)38-35(42)39-34/h12,14-15,19-20,24,30-31,34H,6-11,13,16-18,21-23,25H2,1-5H3,(H,37,40)(H2,38,39,42)/b15-12+,20-19+,26-14+,27-24+/t30-,31-,34-/m0/s1

InChI Key

KZTFBAYGLRMTER-WMZLAOOBSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCCCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C)C

Origin of Product

United States

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